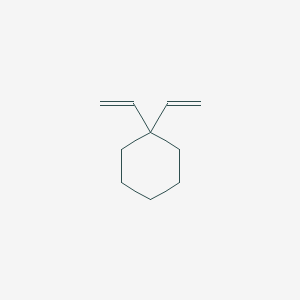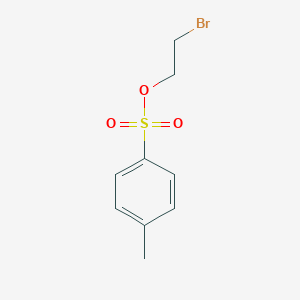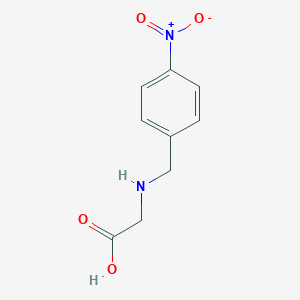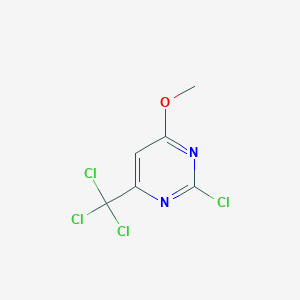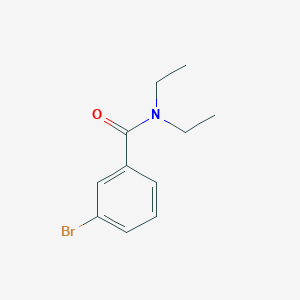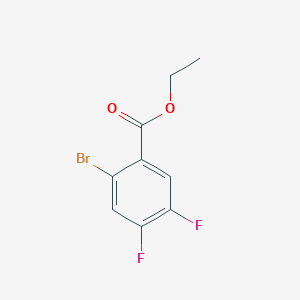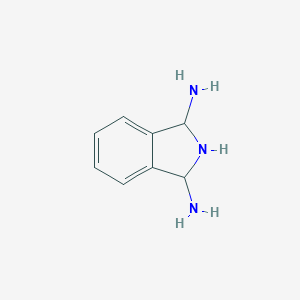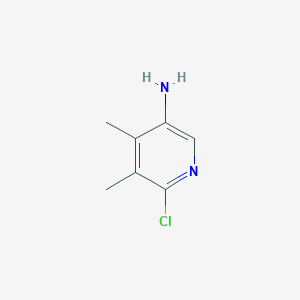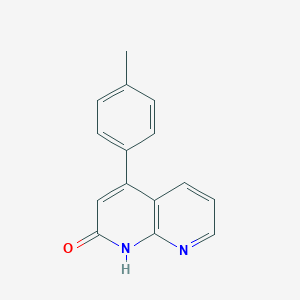
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, also known as TBN, is a synthetic compound that has been widely studied for its potential use in scientific research. TBN belongs to the class of naphthyridinone compounds and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the accumulation of toxic metabolites and ultimately induce cell death.
Efectos Bioquímicos Y Fisiológicos
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and anti-inflammatory effects, 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-viral activity and can inhibit the replication of certain viruses. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be easily controlled. However, one limitation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.
Direcciones Futuras
There are many potential future directions for research on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. One area of interest is the development of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one-based anti-cancer drugs, which could be used to treat a range of different types of cancer. Other potential future directions include investigating the anti-inflammatory and anti-viral effects of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and exploring the potential use of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-aminopyridine and p-tolualdehyde in the presence of a catalyst such as acetic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a naphthyridinone ring system.
Aplicaciones Científicas De Investigación
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been investigated for its potential use in a range of scientific applications, including as a potential anti-cancer drug. Studies have shown that 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
127446-47-3 |
|---|---|
Nombre del producto |
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
WGVRGMXXQGNRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



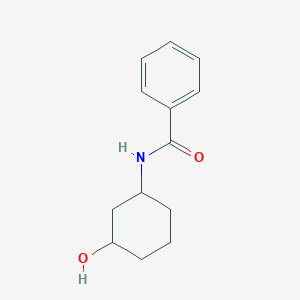
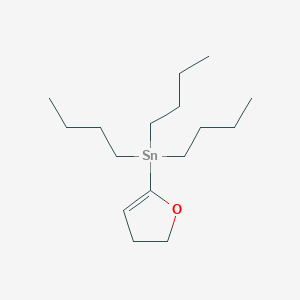
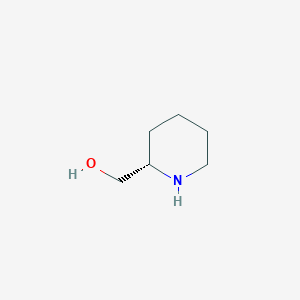
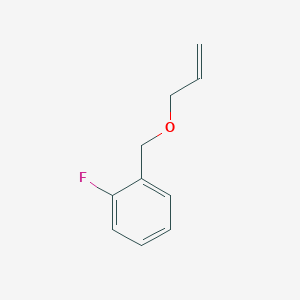
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
